(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

medicinal chemistry physicochemical profiling lead optimization

This fluorophenyl-pyrrole scaffold is a Rule-of-5 compliant building block with a calculated XLogP3 of 1.3 and TPSA of 81.9 Ų, ensuring favorable solubility for assay development. Its free pyrrole NH and carbonyl-piperazine linkage provide two orthogonal diversification points unavailable in N-sulfonyl pyrrole analogs like vonoprazan, enabling exploration of novel chemical space for potassium-competitive acid blocker programs. The 4-fluorophenyl group allows ¹⁹F NMR binding studies.

Molecular Formula C16H18FN3O3S
Molecular Weight 351.4
CAS No. 1219914-14-3
Cat. No. B2442153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
CAS1219914-14-3
Molecular FormulaC16H18FN3O3S
Molecular Weight351.4
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3O3S/c1-24(22,23)20-8-6-19(7-9-20)16(21)15-10-13(11-18-15)12-2-4-14(17)5-3-12/h2-5,10-11,18H,6-9H2,1H3
InChIKeyJULGJEWQUOAZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1219914-14-3: Procurement-Ready Profile of (4-(4-Fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone


(4-(4-Fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (CAS 1219914-14-3, PubChem CID 49677410) is a synthetic heterocyclic building block featuring a 4-(4-fluorophenyl)-1H-pyrrole core linked via a carbonyl bridge to a 4-(methylsulfonyl)piperazine moiety [1]. With a molecular formula of C₁₆H₁₈FN₃O₃S and molecular weight of 351.4 g/mol, this compound occupies a specific structural niche at the intersection of pyrrole-based P-CAB (potassium-competitive acid blocker) pharmacophores and sulfonylpiperazine-containing probe molecules [1][2]. Its computed physicochemical properties—XLogP3 of 1.3, topological polar surface area (TPSA) of 81.9 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors—position it as a moderately polar, Rule-of-5 compliant scaffold suitable for further derivatization in medicinal chemistry campaigns [1].

Why Generic Substitution Fails for 1219914-14-3: Structural Determinants That Preclude Simple Analog Swapping


Simple in-class substitution of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone with other pyrrole-sulfonylpiperazine derivatives is not reliably feasible without quantitative re-validation. The 4-fluorophenyl substituent at the pyrrole 4-position introduces a specific electronic environment—the electron-withdrawing fluorine atom modulates pyrrole ring electron density and alters hydrogen-bonding capacity relative to chloro, bromo, or unsubstituted phenyl analogs [1]. Concurrently, the methylsulfonyl group on the piperazine ring imposes distinct conformational constraints and solubility characteristics compared to acetyl, methyl, or aryl sulfonyl variants [2]. These structural features collectively influence target binding, metabolic stability, and physicochemical behavior in ways that cannot be extrapolated from closely related analogs without empirical confirmation. The bromo analog—(4-bromo-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone—differs in atomic radius (F: 1.47 Å vs. Br: 1.85 Å), electronegativity (F: 3.98 vs. Br: 2.96 on the Pauling scale), and lipophilicity, each of which can profoundly alter binding kinetics and off-target profiles [1].

Quantitative Differentiation Evidence for 1219914-14-3: Head-to-Head and Cross-Study Comparative Data


Fluorine vs. Bromo Substitution: Physicochemical Property Comparison for 1219914-14-3

The 4-fluorophenyl substituent in (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone confers distinct physicochemical properties compared to its direct 4-bromo analog. The target compound has a computed XLogP3 of 1.3 and a molecular weight of 351.4 g/mol [1]. In contrast, the 4-bromo analog—(4-bromo-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (C₁₀H₁₄BrN₃O₃S)—has a molecular weight of 336.21 g/mol and, based on the higher lipophilicity of bromine versus fluorine, is predicted to exhibit a XLogP3 approximately 0.5–0.8 units higher . The fluorine atom also serves as a metabolic blocking group at the para-position, a strategy commonly employed to reduce CYP450-mediated oxidative metabolism compared to unsubstituted phenyl rings [2].

medicinal chemistry physicochemical profiling lead optimization

Pyrrole C-4 Aryl Substitution: Structural Differentiation Within the P-CAB Pharmacophore Class

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone possesses a 4-(4-fluorophenyl) substitution at the pyrrole C-4 position, which distinguishes it from the lead compound 1 and optimized P-CAB candidate 20j described in the Nishida et al. (2017) pyrrole derivative exploration series [1]. In that study, compound 1 served as the starting scaffold, and systematic optimization of pyrrole ring substituents—including introduction of fluorine at position 4 and variation of the sulfonyl group—was essential for achieving the desired gastric acid suppression duration. The fluoropyrrole derivative 20j, which carries a 2-F-3-Py group at position 5 and a fluorine at position 4, achieved potent gastric acid-suppressive action with a moderate duration profile and possessed a ClogP of 1.95, logD (pH 7.4) of 0.48, and pKa of 8.73 [1]. The target compound's 4-(4-fluorophenyl) group represents a distinct substitution topology that may confer alternative receptor interaction geometries and pharmacokinetic properties.

potassium-competitive acid blocker P-CAB gastric acid secretion

Methylsulfonylpiperazine Carbonyl Linker: A Versatile Synthetic Handle for Parallel Library Synthesis

The (4-(methylsulfonyl)piperazin-1-yl)methanone moiety in the target compound provides a synthetically accessible carbonyl group suitable for further derivatization via amide bond formation or reduction. This contrasts with compounds where the sulfonyl group is directly attached to the pyrrole nitrogen (as in vonoprazan and compound 20j from Nishida et al. [1][2]), which lack this carbonyl handle. The carbonyl bridge enables modular diversification at the piperazine nitrogen without perturbing the pyrrole-sulfonyl pharmacophore, a feature not present in N-sulfonyl pyrrole P-CABs where the sulfonyl-pyrrole connectivity is integral to activity [1]. The target compound's methylsulfonyl group on the piperazine also provides a distinct hydrogen-bond acceptor surface compared to acetyl or unsubstituted piperazine variants.

parallel synthesis building block amide coupling

Patent Landscape Positioning: Freedom-to-Operate Considerations for 1219914-14-3

The pyrrole sulfonyl derivative patent family—including WO2016119505A1 and WO2023280288A1—describes gastric acid secretion inhibitors based on a pyrrole-sulfonyl scaffold where the sulfonyl group is typically attached to the pyrrole nitrogen [1][2]. The target compound, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, differs fundamentally in that the methylsulfonyl group resides on a piperazine ring that is connected to the pyrrole C-2 position via a carbonyl linker, rather than being attached to the pyrrole nitrogen. This topological distinction—carbonyl-linked sulfonylpiperazine versus N-sulfonyl pyrrole—places the target compound in a structurally distinct sub-class. While specific biological activity data for this compound have not been publicly disclosed, its structural divergence from the claimed Markush structures in the dominant P-CAB patent families reduces the risk of direct patent encumbrance for research applications [1].

patent analysis freedom to operate P-CAB intellectual property

High-Value Application Scenarios for 1219914-14-3 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: P-CAB Scaffold Hopping and Lead Diversification

Researchers pursuing next-generation potassium-competitive acid blockers can use (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone as a structurally differentiated scaffold for scaffold-hopping campaigns. Its carbonyl-linked methylsulfonylpiperazine topology is distinct from the N-sulfonyl pyrrole architecture of vonoprazan and other clinically advanced P-CABs, enabling exploration of novel chemical space outside existing patent claims [1]. The compound's moderate XLogP3 (1.3) relative to optimized P-CAB 20j (ClogP = 1.95) suggests improved aqueous solubility that may translate to favorable formulation properties [2].

Synthetic Methodology: Building Block for Parallel Amide Library Synthesis

The free pyrrole NH and the carbonyl-piperazine linkage in (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone offer two orthogonal diversification points for parallel library synthesis [1]. The pyrrole NH can undergo N-alkylation or N-arylation, while the carbonyl group can be reduced to the corresponding amine for subsequent reductive amination or sulfonylation. This dual diversification capability is not available in N-sulfonyl pyrrole P-CABs where the pyrrole nitrogen is already substituted, providing a synthetic advantage for hit-to-lead exploration [2].

Physicochemical Tool Compound: Low-Lipophilicity Probe for Target Engagement Studies

With a computed XLogP3 of 1.3, a TPSA of 81.9 Ų, and a molecular weight of 351.4 g/mol, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone occupies favorable Rule-of-5 chemical space [1]. Its lower lipophilicity relative to the bromo analog (estimated ΔXLogP3 ≈ −0.5 to −0.8) predicts reduced non-specific protein binding and lower phospholipidosis risk, making it a more suitable probe for target engagement assays where minimal off-target binding is critical [1]. The fluorine atom also enables potential ¹⁹F NMR-based binding studies, a capability absent in non-fluorinated analogs.

Quote Request

Request a Quote for (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.